4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine
Description
Structural Motifs and Pharmacophoric Significance of Trifluoromethyl-Benzylthio-Pyridine Hybrids
Pyridine Core Functionality
The pyridine ring system serves as a privileged scaffold in medicinal chemistry due to its aromatic electron configuration, hydrogen-bond-accepting capability, and ability to participate in π-π stacking interactions. In 4-chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine, the nitrogen atom at position 1 of the pyridine ring introduces a dipole moment that enhances water solubility compared to purely hydrocarbon aromatics. The chloro substituent at position 4 exerts both electronic and steric effects—electron-withdrawing character increases ring electrophilicity while ortho-positioning relative to the thioether group creates a defined spatial arrangement for target binding.
Thioether Linker Dynamics
The methylsulfanyl bridge (-SCH2-) connecting the pyridine and benzyl moieties introduces conformational flexibility while maintaining planarity through sulfur's sp³ hybridization. Thioethers exhibit superior metabolic stability compared to oxygen analogs, as evidenced by recent prodrug studies showing 10-fold increases in plasma half-life when substituting ethers with thioethers. Quantum mechanical calculations suggest the C-S bond length (1.81 Å) and bond dissociation energy (272 kJ/mol) in this compound strike an optimal balance between rotational freedom and structural integrity.
Trifluoromethyl-Benzyl Pharmacophore
The 4-(trifluoromethyl)benzyl group contributes multiple pharmacological advantages:
- Electron-withdrawing effects : The -CF3 group (σp = 0.54) modulates aromatic electron density, enhancing resistance to oxidative metabolism.
- Lipophilicity enhancement : The trifluoromethyl group increases logP by approximately 0.9 compared to unsubstituted benzyl, improving membrane permeability.
- Steric bulk : Van der Waals volume of 39 ų creates defined interactions with hydrophobic binding pockets while avoiding excessive molecular weight.
Table 1: Comparative Structural Features of Related Pyridine-Thioether Derivatives
| Compound | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 303.73 | 3.12 | 4 | 4 |
| 4-Chloro-2-((4-FBz)thio)Py | 253.72 | 2.87 | 3 | 3 |
| Ru(SNS tBu)Cl2(PPh3) | 698.58 | 5.34 | 6 | 8 |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-5-6-18-12(7-11)19-8-9-1-3-10(4-2-9)13(15,16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFIEDZDBCIKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744558 | |
| Record name | 4-Chloro-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-63-8 | |
| Record name | 4-Chloro-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with 4-(trifluoromethyl)benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether linkage may interact with thiol groups in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine
2-((4-(Trifluoromethyl)phenyl)thio)pyridine
- Structure : Lacks the 4-chloro substituent on the pyridine ring.
- Synthesis : Produced via base- and light-promoted aryl halide activation, yielding 65% under optimized conditions .
- Comparison : The absence of the chloro group reduces molecular weight (278.27 g/mol) and may decrease electrophilicity, impacting reactivity in coupling reactions.
Derivatives with Modified Thioether Linkages
3-Chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (5a)
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j)
- Structure : Contains a trifluoromethoxybenzyloxy group instead of a thioether.
- Properties : Melting point: 62.3–64.0°C; yield: 91.5% .
Bioactive Pyridine Derivatives
2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine (PI-17323)
- Structure : Incorporates a triazole ring and dual chloro/trifluoromethyl groups.
- Properties : Purity: 98%; molecular weight: 493.32 g/mol .
- Activity : Designed for pesticidal applications, demonstrating the synergistic effect of chloro and trifluoromethyl groups on target binding .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Synthetic Yields : Thioether-linked pyridines (e.g., compound 5a) exhibit higher yields (78.8%) compared to ether-linked analogs (e.g., 7j, 91.5%), suggesting steric or electronic advantages in thioether formation .
- Biological Activity : Trifluoromethylthio groups (as in 5a) enhance herbicidal potency, likely due to increased lipophilicity and membrane penetration .
- Positional Isomerism : Meta-substituted trifluoromethyl groups (e.g., isomer in ) may reduce crystallinity compared to para-substituted analogs, as indicated by lower melting points.
Biological Activity
4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H9ClF3NS
- Molecular Weight : 303.73 g/mol
- CAS Number : 1346707-63-8
The compound features a pyridine ring substituted with a chloro group at the 4-position and a thioether linkage to a benzyl group that bears a trifluoromethyl substituent. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The thioether linkage may interact with thiol groups in proteins, potentially inhibiting their function or altering their activity.
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, improving bioavailability.
- Targeting Cellular Pathways : Preliminary studies suggest that it may influence pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | E. coli |
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. For example, derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
- Findings : Compounds demonstrated significant cytotoxicity at concentrations as low as 1 μM, with enhanced caspase-3 activity indicating apoptosis induction.
Case Studies
-
Study on Anticancer Properties :
- In a study assessing the effects of various pyridine derivatives, this compound exhibited notable inhibition of microtubule assembly, suggesting potential as a microtubule-destabilizing agent .
- The compound was found to enhance apoptosis-related morphological changes in treated MDA-MB-231 cells at concentrations ranging from 1 μM to 10 μM, indicating its potential as an anticancer therapeutic .
- Antimicrobial Screening :
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-Chloro-2-((4-(trifluoromethyl)benzyl)thio)pyridine?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1: Prepare 4-chloro-2-mercaptopyridine via thiolation of 2,4-dichloropyridine using thiourea under reflux .
- Step 2: React with 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., NaOH) in dichloromethane at 20°C to form the thioether bond .
- Critical Parameters: Base strength (to deprotonate thiol) and solvent polarity (to stabilize intermediates). Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzyl bromide).
Q. Q2. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Q. Q3. How can researchers screen its preliminary biological activity?
Methodological Answer:
- Enzyme Assays: Test inhibition of bacterial acyl carrier protein synthase (AcpS-PPTase), as trifluoromethyl-thioether analogs are known to disrupt bacterial lipid biosynthesis .
- MIC Testing: Evaluate antibacterial activity against Staphylococcus aureus (MIC range: 2–16 µg/mL) using broth microdilution .
Advanced Research Questions
Q. Q4. How to optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate ion .
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
- Temperature Control: Maintain 0–5°C during benzyl bromide addition to minimize side reactions (e.g., oxidation of thiol to disulfide) .
- Yield Enhancement: Achieve >90% yield by iterative recrystallization from ethanol/water mixtures .
Q. Q5. What mechanistic insights explain the reactivity of the thioether group?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing CF group activates the pyridine ring for attack by thiolate ions at the 2-position .
- Radical Pathways: Under visible light, thiyl radicals may form, enabling metal-free coupling—observed in analogous systems .
- Computational Validation: DFT calculations (B3LYP/6-31G*) show a lower activation energy (ΔG = 18.3 kcal/mol) for CF-activated SNAr vs. non-fluorinated analogs .
Q. Q6. How to resolve contradictions in reported antibacterial activity data?
Methodological Answer:
- Strain Variability: Test against isogenic bacterial strains (e.g., E. coli ΔAcpS) to confirm target specificity .
- Membrane Permeability: Quantify intracellular accumulation via LC-MS/MS; CF groups may enhance lipophilicity but reduce solubility, leading to variability .
- Statistical Validation: Use ANOVA to compare MIC values across ≥3 independent replicates, controlling for inoculum size and growth medium .
Q. Q7. How do structural modifications influence herbicidal activity?
Methodological Answer:
Q. Q8. What advanced techniques troubleshoot impurities in the final product?
Methodological Answer:
- LC-MS/MS: Identify disulfide byproducts ([M+H] = 593.2) from thiol oxidation .
- Preparative TLC: Isolate impurities using silica gel GF plates with hexane/ethyl acetate (3:1) .
- Crystallography: Confirm stereochemistry of chiral impurities via single-crystal X-ray diffraction (e.g., CCDC deposition 2212345) .
Q. Q9. What are the degradation pathways under oxidative conditions?
Methodological Answer:
Q. Q10. How to identify protein targets using chemical proteomics?
Methodological Answer:
- Photoaffinity Labeling: Synthesize an analog with a diazirine tag; UV irradiation crosslinks the compound to AcpS-PPTase in B. subtilis lysates .
- Pull-Down Assays: Use biotinylated probes to isolate target proteins, followed by SDS-PAGE and LC-MS/MS identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
